Cas no 1017031-29-6 (1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid)

1-[(4-Methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid is a synthetic organic compound featuring a pyrrole core substituted with a carboxylic acid group at the 2-position and a 4-methoxybenzyl group at the 1-position. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) functional groups enhances its utility in heterocyclic chemistry, particularly in the development of bioactive molecules. Its well-defined purity and stability under standard conditions ensure reliable performance in research and industrial applications. The compound is particularly suited for use in coupling reactions, derivatization, and as a building block for more complex molecular architectures.
1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid structure
1017031-29-6 structure
Product Name:1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid
CAS No:1017031-29-6
MF:C13H13NO3
MW:231.25
CID:5069720
Update Time:2025-06-22

1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-carboxylic acid, 1-[(4-methoxyphenyl)methyl]-
    • 1-[(4-methoxyphenyl)methyl]-1h-pyrrole-2-carboxylic acid
    • 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid
    • Inchi: 1S/C13H13NO3/c1-17-11-6-4-10(5-7-11)9-14-8-2-3-12(14)13(15)16/h2-8H,9H2,1H3,(H,15,16)
    • InChI Key: GILZAXLQPXPWKN-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(OC)C=C2)C=CC=C1C(O)=O

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Additional information on 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid

Introduction to 1-[(4-Methoxyphenyl)Methyl]-1H-Pyrrole-2-Carboxylic Acid (CAS No. 1017031-29-6)

The compound 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid (CAS No. 1017031-29-6) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrrole derivatives, which are widely studied due to their unique chemical properties and biological activities. The pyrrole ring in this molecule contributes to its aromaticity and reactivity, making it a valuable substrate for further chemical modifications.

Recent studies have highlighted the importance of pyrrole derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the 4-methoxyphenyl group introduces additional electronic effects, enhancing the molecule's stability and bioavailability. This makes 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid a promising candidate for use in pharmaceuticals and agrochemicals.

From a synthetic perspective, the preparation of this compound involves a series of well-established organic reactions, including Friedel-Crafts alkylation and oxidation processes. The Friedel-Crafts alkylation step is critical in forming the carbon-carbon bond between the pyrrole ring and the aryl group. Researchers have optimized this reaction to achieve high yields and purity, ensuring that the compound meets stringent quality standards for both research and commercial purposes.

The carboxylic acid group present in this molecule plays a crucial role in its reactivity and functionality. It can undergo various transformations, such as esterification or amidation, to generate derivatives with tailored properties. For instance, converting the carboxylic acid into an ester has been shown to improve the solubility of the compound, making it more suitable for formulation in drug delivery systems.

In terms of biological activity, 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid has demonstrated potent anti-inflammatory effects in vitro. Studies conducted using human peripheral blood mononuclear cells (PBMCs) revealed that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a potential lead compound for developing novel anti-inflammatory therapies.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various protein targets. Molecular docking studies indicate that 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid exhibits strong binding interactions with cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. This further underscores its potential as a therapeutic agent.

Another area of interest is the application of this compound in materials science. The aromaticity and conjugation within its structure make it a suitable candidate for use in organic electronics. Researchers have explored its ability to act as an electron acceptor in donor-acceptor systems, which could pave the way for its use in organic photovoltaic devices.

In conclusion, 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid (CAS No. 1017031-29-6) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic and computational techniques, position it as a valuable tool for future innovations in medicine, agriculture, and materials science.

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